Benzothiazine Scaffold vs. Xanthone Core Structure
Xanthiazone contains a sulfur atom in its central heterocyclic ring, forming a 1,4-benzothiazine-3,5-dione scaffold, which is chemically distinct from the dibenzo-γ-pyrone core of classical xanthones such as mangiferin or α-mangostin [1]. While xanthones are oxygenated heterocycles, Xanthiazone is a thiazinedione belonging to the benzothiazine class [2]. This sulfur incorporation creates a distinct pharmacophore not present in oxygen-only xanthone analogs [3].
| Evidence Dimension | Core heterocyclic scaffold structure |
|---|---|
| Target Compound Data | 1,4-Benzothiazine-3,5-dione (contains sulfur heteroatom) |
| Comparator Or Baseline | Mangiferin / α-mangostin: Dibenzo-γ-pyrone (oxygen-only heterocycle) |
| Quantified Difference | Qualitative structural difference: sulfur vs. oxygen in central ring; molecular formula C11H13NO3S vs. C19H18O11 (mangiferin) [4] |
| Conditions | Chemical classification based on NMR and MS structural elucidation [2] |
Why This Matters
The presence of sulfur introduces distinct electronic properties and potential target binding characteristics, making Xanthiazone unsuitable as a direct substitute for xanthones in SAR studies or analytical standard applications.
- [1] Pinto, M. M., Sousa, M. E., & Nascimento, M. S. (2005). Xanthone derivatives: new insights in biological activities. Current Medicinal Chemistry, 12(21), 2517-2538. View Source
- [2] Ma, Y. T., Huang, M. C., Hsu, F. L., & Chang, H. F. (1998). Thiazinedione from Xanthium strumarium. Phytochemistry, 48(6), 1083-1085. View Source
- [3] NP-MRD. (n.d.). Xanthiazone (NP0139490). Natural Products Magnetic Resonance Database. View Source
- [4] PubChem. (n.d.). Mangiferin (CID 5281647). National Library of Medicine. View Source
